Enhanced Lipophilicity vs. Non-Cyclohexyl Analog Drives Predicted Membrane Permeability
The target compound exhibits a logP of 3.40, which is significantly higher than the predicted logP for the closest non-cyclohexyl analog, 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (estimated logP ~1.6 based on its smaller molecular volume and reduced hydrocarbon content) . This difference of approximately 1.8 log units translates to a roughly 60-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability . The cyclohexyl group is the primary driver of this lipophilicity gain, which is critical for crossing biological membranes, including the blood-brain barrier.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.40 |
| Comparator Or Baseline | 3-Ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (estimated logP ~1.6) |
| Quantified Difference | ΔlogP ≈ +1.8 (≈60-fold increase in octanol-water partitioning) |
| Conditions | Computational prediction (ChemDiv proprietary model); comparator logP is an estimate based on molecular structure and literature trends for alkyl-substituted quinazoline-2,4-diones. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potential CNS penetration, making this compound a more suitable starting point for CNS drug discovery programs than its less lipophilic analogs.
